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Compound of Interest

Compound Name: Uchl1-IN-1

Cat. No.: B12364290 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of activity-based probes (ABPs) for Ubiquitin C-

terminal Hydrolase L1 (UCHL1), a deubiquitinating enzyme implicated in neurodegenerative

diseases, cancer, and fibrosis.[1][2] The development of potent and selective ABPs is crucial

for studying UCHL1's biological functions and for the development of therapeutic inhibitors.[1]

[2] This document focuses on a recently developed, highly potent and selective covalent

inhibitor and activity-based probe, IMP-1710, and compares it with other known UCHL1 probes.

[1][2]

Performance Comparison of UCHL1 Activity-Based
Probes
The following table summarizes the quantitative data for key UCHL1 activity-based probes,

highlighting their potency and cellular activity.
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e

IMP-1710

(Probe 2)
UCHL1 38 nM 110 nM Covalent

Highly

potent and

selective

for UCHL1.

Stereosele

ctively

labels the

catalytic

cysteine.
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Parent

Compound

(1)

UCHL1 90 nM 820 nM Covalent

Potent

UCHL1

inhibitor.

[1][2]

IMP-1711

(Control)
UCHL1 >100 µM Inactive

Covalent

(inactive

enantiomer

)

Inactive

enantiomer

of

Compound

1, serving

as a

negative

control.
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LDN-57444 UCHL1 880 nM
Negligible

Inhibition
Reversible

Previously

considered

a potent

UCHL1

inhibitor,

but recent

studies

show a

lack of

engageme

nt in intact

cells.
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8RK64 UCHL1 0.32 µM - Covalent

Selective

for UCHL1

over

UCHL3

and

UCHL5.

[3]

8RK59

(fluorescen

t)

UCHL1 ~1 µM - Covalent

BodipyFL-

labeled

derivative

of 8RK64

for

fluorescenc

e-based

detection.

[3][4]

9RK87

(fluorescen

t)

UCHL1 0.44 µM - Covalent

Rhodamine

110-

labeled

derivative

of 8RK64.

[3][4]

Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro UCHL1 Inhibition Assay (Fluorescence
Polarization)
This assay measures the ability of a compound to inhibit the enzymatic activity of recombinant

UCHL1.

Reagents: Recombinant human UCHL1, Ub-Lys-TAMRA substrate, assay buffer.

Procedure:

1. Pre-incubate recombinant UCHL1 with varying concentrations of the test compound for 30

minutes.
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2. Initiate the enzymatic reaction by adding the Ub-Lys-TAMRA substrate.

3. Monitor the change in fluorescence polarization over time. The displacement of the

TAMRA-labeled peptide from ubiquitin by UCHL1 activity results in a decrease in

polarization.

4. Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the

enzyme activity by 50%.[1]

Cellular UCHL1 Target Engagement Assay (HTRF)
This assay determines the potency of a compound in engaging UCHL1 within a cellular

context.

Cell Line: Cal51 breast cancer cells stably expressing FLAG-UCHL1.

Reagents: Test compounds, HA-Ub-VME probe, HTRF reagents.

Procedure:

1. Treat the cells with varying concentrations of the test compound.

2. Lyse the cells and incubate the lysate with the HA-Ub-VME probe, which covalently binds

to active UCHL1.

3. Perform a Homogeneous Time-Resolved Fluorescence (HTRF) assay to quantify the

amount of HA-Ub-VME bound to FLAG-UCHL1.

4. Calculate the in-cell IC50 value, representing the concentration of the compound that

inhibits 50% of the HA-Ub-VME binding to UCHL1.[1]

Activity-Based Protein Profiling (ABPP) in Intact Cells
This method is used to identify the protein targets of an activity-based probe within a complex

proteome.

Cell Line: HEK293 cells.
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Reagents: Alkyne-tagged ABP (e.g., IMP-1710), azide-TAMRA-biotin capture reagent, lysis

buffer, streptavidin beads.

Procedure:

1. Treat intact cells with the alkyne-tagged ABP for a specified time.

2. Lyse the cells.

3. Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction to ligate

the probe-bound proteins with the azide-TAMRA-biotin capture reagent.

4. Visualize the labeled proteins by in-gel fluorescence scanning for the TAMRA fluorophore.

5. Enrich the probe-labeled proteins using streptavidin beads that bind to the biotin tag.

6. Identify the enriched proteins by immunoblotting or mass spectrometry.[1][2]

Visualizations
UCHL1 Signaling Pathway
UCHL1 has been shown to play a role in the PI3K/Akt signaling pathway, which is crucial for

cell survival and proliferation. UCHL1 can activate Akt, promoting cell invasion in breast cancer.

[5][6]
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Caption: UCHL1 activates the PI3K/Akt signaling pathway.
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Experimental Workflow for Activity-Based Protein
Profiling
The following diagram illustrates the general workflow for identifying cellular targets of an

activity-based probe.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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